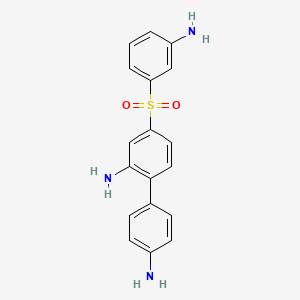

(3-Aminophenyl)(2,4'-diaminobiphenyl-4-yl)sulfone

Description

(3-Aminophenyl)(2,4'-diaminobiphenyl-4-yl)sulfone is a sulfone-based compound featuring a sulfonyl group bridging two aromatic systems: a 3-aminophenyl moiety and a 2,4'-diaminobiphenyl group. The presence of multiple amino groups may enhance solubility and enable participation in hydrogen bonding, critical for molecular recognition in drug design or polymer synthesis .

Propriétés

IUPAC Name |

2-(4-aminophenyl)-5-(3-aminophenyl)sulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c19-13-6-4-12(5-7-13)17-9-8-16(11-18(17)21)24(22,23)15-3-1-2-14(20)10-15/h1-11H,19-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVALUVLFXVSNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)C3=CC=C(C=C3)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of (3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone involves several steps. One common synthetic route includes the reaction of 3-nitrobenzenesulfonyl chloride with 2,4’-diaminobiphenyl in the presence of a base, followed by reduction of the nitro group to an amino group . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Analyse Des Réactions Chimiques

(3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Applications De Recherche Scientifique

(3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is used in studies involving protein interactions and enzyme activity.

Medicine: Research involving this compound includes its potential use in drug development and as a probe for studying biological processes.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .

Comparaison Avec Des Composés Similaires

Structural Features

Key Observations :

- Dihedral Angles: The biphenyl group in the target compound likely increases torsional strain compared to dapsone’s simpler backbone.

- Functional Groups: The hydroxyl groups in 3,3'-diamino-4,4'-dihydroxydiphenyl sulfone improve solubility and reactivity, enabling applications in dye chemistry or as chelating agents .

Physicochemical Properties

| Property | This compound | Dapsone | Bis(3-aminophenyl) sulfone |

|---|---|---|---|

| Solubility | Moderate (polar solvents) | Low (aqueous) | Low (non-polar solvents) |

| Thermal Stability | High (sulfone group) | Moderate | High |

| Reactivity | Amino groups enable functionalization | Limited | High (intramolecular H-bonding) |

Activité Biologique

The compound (3-Aminophenyl)(2,4'-diaminobiphenyl-4-yl)sulfone , a sulfone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H14N4O2S

- Molecular Weight : 286.34 g/mol

This compound features two amino groups and a sulfone moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties through various mechanisms:

-

Binding Affinity : The compound shows strong binding affinity to several cancer targets:

- β-Catenin (PDB ID: 1JDH) with a binding energy of −5.9 kcal/mol.

- Epidermal Growth Factor Receptor (EGFR) (PDB ID: 4R3P) with a binding energy of −5.8 kcal/mol.

- HER2 Kinase Domain (PDB ID: 3PP0) with a binding energy of −6.5 kcal/mol.

- Cyclin D1-CDK4 Complex (PDB ID: 2W96) with a binding energy of −6.7 kcal/mol .

- DNA Interaction : Molecular docking studies indicate that the compound interacts effectively with calf thymus DNA, stabilizing the interaction via hydrogen bonds and exhibiting a binding energy of −6.71 kcal/mol. This suggests potential for disrupting DNA replication in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro studies have shown that it possesses significant activity against various bacterial strains, demonstrating potential as an antibacterial agent. The mechanism appears to involve inhibition of key bacterial enzymes .

Study 1: Anticancer Efficacy

A study published in Nature investigated the anticancer efficacy of related sulfone compounds, including this compound. The results indicated that these compounds could inhibit cell proliferation in cancer cell lines such as A549 and MRC-5, with IC50 values demonstrating potent cytotoxicity comparable to standard chemotherapeutics .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of sulfone derivatives. The study highlighted that this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

Data Tables

| Biological Activity | Target/Organism | Binding Energy (kcal/mol) | IC50/MIC Values |

|---|---|---|---|

| Anticancer | β-Catenin | -5.9 | N/A |

| Anticancer | EGFR | -5.8 | N/A |

| Anticancer | HER2 | -6.5 | N/A |

| Anticancer | Cyclin D1-CDK4 | -6.7 | N/A |

| Antimicrobial | Staphylococcus aureus | N/A | 12.5 µM |

| Antimicrobial | Escherichia coli | N/A | 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.